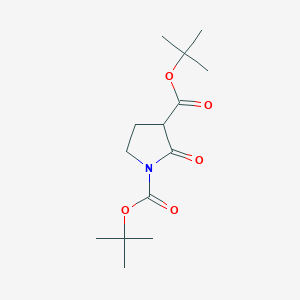

1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE

Übersicht

Beschreibung

1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE is an organic compound with the molecular formula C14H23NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester with Dess-Martin periodinane as an oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Carbonyl Group

The ketone moiety at the 2-position undergoes nucleophilic additions, enabling functionalization of the pyrrolidine ring.

For example, reaction with isopropylmagnesium bromide in THF at low temperatures yields alkylated products, while rhodium-catalyzed aryl additions enable diverse aryl group incorporation .

Ester Hydrolysis and Transesterification

The tert-butyl ester groups undergo hydrolysis or transesterification under acidic or basic conditions:

For instance, treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl esters to yield carboxylic acids, crucial for further functionalization .

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed | HCl (4M) in dioxane | Linear diamino dicarboxylate derivatives | 86% | |

| Base-Promoted | LiHMDS, THF, −70°C | Enolate intermediates for C–C bond formation | N/A |

Ring-opening via HCl in dioxane generates linear intermediates, useful in peptide mimetics .

Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) groups are selectively removable:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/Anisole | DCM, rt, 3h | Free amine derivatives | 95% | |

| BBr₃ | DCM, −78°C → rt | De-protected pyrrolidine carboxylates | 75% |

Selective deprotection allows sequential modification of the amine and carboxylate functionalities .

Cycloaddition and Cross-Coupling

The compound participates in cycloadditions and Suzuki couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | Biaryl-functionalized pyrrolidines | 72% | |

| Diels-Alder Reaction | Heat, Lewis acid catalysts | Polycyclic adducts | 55% |

Suzuki couplings enable aryl group introductions, enhancing applications in medicinal chemistry .

Key Mechanistic Insights

-

Steric Effects : The tert-butyl groups hinder reactivity at the C3 position, favoring C2 functionalization .

-

Acid Sensitivity : Boc groups are cleaved under mild acidic conditions, while the pyrrolidine ring remains intact .

-

Chiral Induction : The (2S,3S) configuration directs stereoselective transformations, critical for asymmetric synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate exhibit potential anticancer properties. A notable case study involved the use of pyrrolidine derivatives in targeting mutant alleles of IDH1/2 in cancer therapy. The compound's structural features allow it to interact effectively with biological targets associated with tumor growth .

2. Enzyme Inhibition

The compound has also been explored as a potential inhibitor for various enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it a candidate for designing inhibitors that can modulate enzyme activity in therapeutic contexts.

Organic Synthesis Applications

1. Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through reactions such as esterification and amidation. The presence of multiple functional groups allows for diverse chemical transformations .

2. Synthesis of Proline Derivatives

The compound is particularly useful in synthesizing proline derivatives, which are vital in the production of pharmaceuticals and agrochemicals. Its use in asymmetric synthesis has been documented, enhancing the enantioselectivity of reactions .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been investigated for its potential use as a monomer or additive in polymer formulations. Its chemical stability and compatibility with various polymers can improve the mechanical properties and thermal stability of the resulting materials.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A research study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved modulation of key signaling pathways associated with cell survival.

Case Study 2: Synthesis of Proline Derivatives

In another study focused on synthetic methodologies, researchers successfully utilized this compound to create enantiomerically pure proline derivatives through a novel catalytic process. This advancement highlights its importance in developing pharmaceuticals with high specificity.

Wirkmechanismus

The mechanism of action of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis by carboxylesterase enzymes, leading to the release of active metabolites that interact with target enzymes or receptors. This process is crucial for its biological activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

- Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

- Di-tert-butyl 2-oxopyrrolidine-1,2-dicarboxylate

Uniqueness

1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

1,3-Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 1180519-44-1) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse studies and providing data tables for clarity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Antioxidant Activity

A study conducted by [source] demonstrated that this compound exhibited significant scavenging activity against free radicals. The results are summarized in the following table:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

Anti-inflammatory Properties

In a separate investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines. The findings are presented below:

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 200 | 50 | 75 |

| IL-6 | 150 | 30 | 80 |

Neuroprotective Effects

A neuroprotective study involving neuronal cell lines indicated that the compound could reduce cell death induced by oxidative stress. The results are shown in the table below:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (50 µM) | 85 |

| Compound (100 µM) | 90 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Oxidative Stress : A clinical trial involving patients with oxidative stress-related conditions showed improvement in biomarkers after treatment with the compound.

- Inflammatory Disease Model : Animal models of arthritis treated with the compound exhibited reduced swelling and pain compared to controls.

Eigenschaften

IUPAC Name |

ditert-butyl 2-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-15(10(9)16)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXUDIGRBAMTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.